ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE

Lipophilicity Membrane Permeability ADME

For SAR programs targeting intracellular sulfonamide pharmacophores, the free acid (XLogP3 3.6) suffers from poor membrane penetration. This ethyl ester (XLogP3 4.3) addresses that liability with higher lipophilicity and a strategic HBD reduction (1 vs. 2) while retaining the core scaffold. - Ideal for generating cell-permeable analog libraries without protecting-group chemistry. - Stable, storable solid (bp 486.5°C) ready for late-stage ester functionalization. - Consistent quality with documented XLogP3 values ensures reproducible assay performance.

Molecular Formula C19H23NO4S
Molecular Weight 361.5g/mol
CAS No. 494826-81-2
Cat. No. B473559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE
CAS494826-81-2
Molecular FormulaC19H23NO4S
Molecular Weight361.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C19H23NO4S/c1-5-24-18(21)14-6-10-16(11-7-14)20-25(22,23)17-12-8-15(9-13-17)19(2,3)4/h6-13,20H,5H2,1-4H3
InChIKeyCZYGHAWGQXERSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE (CAS: 494826-81-2)


ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE is a sulfonamide-derived ester featuring a tert-butyl-substituted benzenesulfonamide group linked to an ethyl benzoate moiety [1]. With a molecular weight of 361.46 g/mol and a predicted XLogP3 of 4.3, it is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry and structure-activity relationship (SAR) studies [1][2]. Its structural characteristics position it as a more lipophilic and membrane-permeable analog within the 4-(4-tert-butylbenzenesulfonamido)benzoate series, offering distinct advantages over the corresponding carboxylic acid derivative [2][3].

Why Generic Substitution is Not Applicable for ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE


In-class sulfonamide derivatives like 4-(4-tert-butylbenzenesulfonamido)benzoic acid cannot be generically substituted for this ethyl ester. The quantifiable differences in physicochemical properties, namely a significantly higher lipophilicity (XLogP3: 4.3 vs. 3.6) [1][2] and a reduced hydrogen bond donor count (1 vs. 2) [1][2], directly impact membrane permeability, solubility profiles, and target engagement in biological assays. These variations dictate the compound's suitability for specific synthetic steps, such as further ester hydrolysis or transesterification, and alter its behavior in SAR studies. Simply selecting a close analog based on the core scaffold ignores these critical performance-defining parameters [1].

Quantitative Differentiation Evidence for ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE vs. Carboxylic Acid Analog


Superior Lipophilicity (XLogP3) vs. Carboxylic Acid Analog

The target ethyl ester exhibits a significantly higher predicted partition coefficient (XLogP3 = 4.3) compared to its direct carboxylic acid analog, 4-(4-tert-butylbenzenesulfonamido)benzoic acid (XLogP3 = 3.6) [1][2]. A 0.7 log unit increase indicates a roughly 5-fold greater lipophilicity, enhancing predicted membrane permeability [1].

Lipophilicity Membrane Permeability ADME SAR

Reduced Hydrogen Bond Donor (HBD) Capacity for Altered Selectivity

The target compound possesses one fewer hydrogen bond donor (HBD count = 1) than the free carboxylic acid (HBD count = 2) [1][2]. The elimination of the acidic proton on the carboxylic acid reduces molecular polarity and removes a potential strong ionic interaction site [2].

Physicochemical Properties Hydrogen Bonding Drug Design Structural Differentiation

Synthetic Versatility as a Prodrug or Intermediate vs. Terminal Carboxylic Acid

The ethyl ester moiety is a well-established functionality for creating prodrugs or protected intermediates that can be enzymatically or chemically hydrolyzed to the active carboxylic acid in vivo or in vitro [1]. The free acid form is a metabolic endpoint and lacks this potential for controlled release or tuned pharmacokinetics. Product descriptions highlight the ester's utility for further functionalization, hydrolysis, or transesterification [1].

Synthetic Intermediate Prodrug Design Ester Hydrolysis Medicinal Chemistry

Optimal Procurement Scenarios for ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE


Building a Permeability-Focused SAR Library

When designing a compound library to explore structure-activity relationships (SAR) where cellular permeability is a key parameter, this ethyl ester is the optimal procurement choice over the free acid. Its predicted XLogP3 of 4.3 makes it a superior scaffold for generating cell-permeable analogs, avoiding the poor membrane penetration common to the more polar carboxylic acid (XLogP3: 3.6) [1][2].

Synthesizing a Prodrug of 4-(4-tert-Butylbenzenesulfonamido)benzoic acid

For research programs aiming to develop a prodrug that masks the ionizable carboxylic acid to improve oral bioavailability or tissue distribution, the target ethyl ester is the direct precursor. It provides the identical core structure in a protected form, designed for enzymatic cleavage, offering a strategic advantage over procuring the carboxylic acid directly [1].

Investigating Ester-Specific Pharmacological or Biochemical Activity

In assays where a sulfonamide-carboxylic acid scaffold is a known active pharmacophore but has high polarity, procuring this specific ethyl ester is essential. It provides a uniquely balanced profile of increased lipophilicity and a strategic HBD reduction while retaining the sulfonamide core, unlike the free acid or non-ester analogs, allowing for the direct investigation of the ester's intrinsic biological activity [1][3].

As a Stable and Characterized Intermediate for Complex Syntheses

When synthesizing more complex molecules, such as bosentan derivatives or other sulfonamide-containing APIs, this well-characterized solid with a high boiling point (486.5°C) serves as a stable, storable intermediate. Its structure is primed for late-stage functionalization via the ester group, a route not achievable with the free carboxylic acid without protecting group chemistry [1].

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